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Compound of Interest

Compound Name: Agelasine

Cat. No.: B10753911 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on the

modification of agelasine and its analogs to enhance antimicrobial potency.

Frequently Asked Questions (FAQs)
Q1: What is the general structure of agelasine and which positions are commonly modified to

improve antimicrobial activity?

Agelasines are marine sponge-derived natural products characterized by a 7,9-dialkylpurinium

salt structure. The core structure consists of a purine ring system with a diterpenoid side chain.

Modifications to improve antimicrobial potency typically focus on two main areas:

The Purine Ring: Substitutions at the C2-position of the purine ring have been shown to

influence bioactivity. For instance, the introduction of a methyl group at this position can be

beneficial for antimycobacterial and antiprotozoal activity.[1]

The Terpenoid Side Chain: Alterations in the length and structure of the terpenoid side chain

significantly impact both antimicrobial and cytotoxic effects. Simpler, less complex side

chains have been explored to create analogs with potent activity.[2]

Q2: What is the known mechanism of action for the antimicrobial and cytotoxic effects of

agelasines?
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The precise mechanism of action for the antimicrobial effects of agelasines is not fully

elucidated. However, their cytotoxic effects in cancer cell lines have been linked to the inhibition

of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2] This inhibition leads to

an increase in intracellular calcium levels, which can trigger downstream signaling pathways

culminating in apoptosis (programmed cell death).[2] It is hypothesized that a similar disruption

of ion homeostasis could contribute to their antimicrobial activity.

Q3: Are there known issues with the cytotoxicity of agelasine analogs?

Yes, a significant challenge in the development of agelasine-based antimicrobials is managing

their cytotoxicity against mammalian cells.[3] Modifications aimed at increasing antimicrobial

potency can sometimes also lead to increased toxicity. For example, N⁶-Hydroxyagelasine D

and its geranylgeranyl analog show profound antimicrobial activity but are also toxic to

mammalian fibroblast cells.[3] Therefore, a key aspect of the drug development process is to

identify structural modifications that create a favorable therapeutic window, maximizing

antimicrobial efficacy while minimizing host cell toxicity.

Troubleshooting Guides
Synthesis of Agelasine Analogs
Q1: I am getting a mixture of N7 and N9 alkylated products during the synthesis of my

agelasine analog. How can I improve the regioselectivity?

The alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer

typically being the thermodynamically more stable product.[4] To improve regioselectivity for the

desired isomer, consider the following strategies:

Use of a Directing Group: Introducing a sterically bulky protecting group on a nearby

substituent can shield one of the nitrogen atoms, favoring alkylation at the other position.

Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures may favor

the kinetically controlled product, which could be the desired isomer. Conversely, higher

temperatures may favor the thermodynamically more stable isomer.

Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the

regioselectivity of the alkylation reaction. Experiment with different conditions to optimize the
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yield of the desired isomer. For instance, using SnCl4 as a catalyst with N-trimethylsilylated

purines has been shown to be effective for direct N7 regioselective tert-alkylation.[5]

Q2: I am having difficulty with the attachment of the terpenoid side chain to the purine core.

What are some potential solutions?

Coupling a bulky terpenoid side chain to the purine ring can be challenging. If you are

experiencing low yields or side reactions, consider these approaches:

Activation of the Leaving Group: Ensure that the leaving group on your terpenoid precursor

is sufficiently reactive. Converting an alcohol to a bromide or tosylate can improve the

efficiency of the alkylation reaction.

Alternative Coupling Chemistries: If direct alkylation is problematic, explore other cross-

coupling reactions, such as Suzuki or Stille couplings, if you can functionalize the purine and

terpenoid components appropriately.

Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate slow

reactions and improve yields in the synthesis of complex molecules.

Antimicrobial and Cytotoxicity Testing
Q1: My modified agelasine analog shows high antimicrobial potency but is also highly

cytotoxic. What are my next steps?

This is a common challenge. The goal is to dissociate the antimicrobial activity from the

cytotoxicity. Here are some strategies:

Further Structural Modifications:

Vary the Terpenoid Side Chain: Systematically alter the length, branching, and flexibility of

the side chain. Sometimes, a slightly shorter or more rigid side chain can reduce

interaction with mammalian cell membranes while retaining antimicrobial activity.

Modify the Purine Core: Introduce different substituents at the C2 position. An amino group

at this position has been shown to enhance anticancer activity, which may correlate with

cytotoxicity.[1] Consider less toxic modifications.
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Quantitative Structure-Activity Relationship (QSAR) Studies: If you have a library of analogs,

use computational modeling to identify structural features that correlate with antimicrobial

activity versus cytotoxicity. This can guide the design of new analogs with a better

therapeutic index.

Mechanism of Action Studies: Investigate if the antimicrobial and cytotoxic mechanisms are

the same. If they are different, it may be possible to design analogs that selectively target the

microbial pathway.

Q2: My new agelasine derivative has poor solubility in the antimicrobial assay medium, leading

to inconsistent results. How can I address this?

Poor aqueous solubility is a frequent issue with hydrophobic molecules like agelasine analogs.

Here are some troubleshooting steps:

Use of a Co-solvent: A small percentage of a biocompatible solvent like dimethyl sulfoxide

(DMSO) is commonly used to dissolve compounds for biological assays. Ensure the final

concentration of the co-solvent is low enough to not affect microbial growth or the assay itself

(typically ≤1%).

Salt Formulation: If your analog has a basic nitrogen, you can try to form a more soluble salt,

such as a hydrochloride or sulfate salt.

Incorporate Polar Functional Groups: If you are still in the design phase, consider adding

polar functional groups to the molecule to improve its solubility, provided they do not

negatively impact the antimicrobial activity.

Quantitative Data on Agelasine Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% inhibitory

concentration (IC50) values for selected agelasine analogs against various microbial strains

and cell lines.
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Compound
Modificatio
n

Organism/C
ell Line

MIC (µg/mL) IC50 (µM) Reference

Agelasine B
Natural

Product

MCF-7

(Breast

Cancer)

2.99 [2]

SKBr3

(Breast

Cancer)

3.22 [2]

PC-3

(Prostate

Cancer)

6.86 [2]

Fibroblasts 32.91 [2]

(+)-Agelasine

D

Natural

Product

Staphylococc

us aureus
6.25 [6]

Escherichia

coli
6.25 [6]

Mycobacteriu

m

tuberculosis

6.25 [6]

N⁶-

Hydroxyagela

sine D

N⁶-hydroxy

substitution

Staphylococc

us aureus

profound

activity
[3]

MRC-5

(Fibroblasts)
toxic [3]

Geranylgeran

yl analog of

N⁶-

Hydroxyagela

sine D

Geranylgeran

yl side chain

Staphylococc

us aureus

profound

activity
[3]

MRC-5

(Fibroblasts)
toxic [3]
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2-Methyl

Agelasine

Analog

Methyl group

at C2

Mycobacteriu

m

tuberculosis

beneficial [1]

2-Amino

Agelasine

Analog

Amino group

at C2

Cancer Cell

Lines

enhanced

activity
[1]

Note: "Profound activity" and "beneficial" indicate that the source reported significant

antimicrobial effects without providing specific MIC values. "Toxic" and "enhanced activity"

indicate significant cytotoxicity without specific IC50 values.

Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum: a. From an 18-24 hour agar plate, select 3-5 isolated

colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the

turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸

CFU/mL).

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the agelasine analog in

a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions

of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the

desired concentration range. The final volume in each well should be 50 µL.

3. Inoculation: a. Dilute the standardized bacterial inoculum in CAMHB so that the final

concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. b. Add 50 µL

of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume

of 100 µL.

4. Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient

air.
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5. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent

that completely inhibits visible growth of the organism. b. Include a growth control (no

antimicrobial agent) and a sterility control (no bacteria) on each plate.

Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Bacterial Inoculum: a. Prepare a bacterial inoculum adjusted to a 0.5

McFarland turbidity standard as described for the broth microdilution assay.

2. Inoculation of Agar Plate: a. Within 15 minutes of adjusting the inoculum turbidity, dip a

sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against

the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three

directions, rotating the plate approximately 60 degrees between each streaking to ensure

uniform growth.

3. Application of Disks: a. Allow the surface of the agar to dry for 3-5 minutes. b. Aseptically

apply paper disks impregnated with a known concentration of the agelasine analog to the

surface of the agar. c. Gently press each disk to ensure complete contact with the agar.

4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.

5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no

bacterial growth) around each disk in millimeters. b. The size of the zone of inhibition is

proportional to the susceptibility of the bacterium to the antimicrobial agent.
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Caption: Proposed signaling pathway for Agelasine B-induced apoptosis.
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Caption: Experimental workflow for modifying agelasine analogs.
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Caption: Structure-activity relationships in agelasine modification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b10753911#modifying-agelasine-structure-to-
improve-antimicrobial-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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